2,5-Diaminohexanedioic acid

Vue d'ensemble

Description

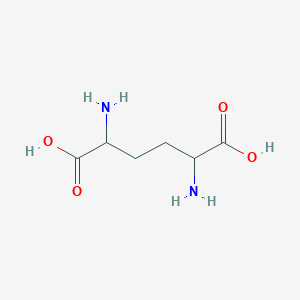

2,5-Diaminohexanedioic acid, also known by its CAS number 1069-33-6, is a chemical compound with the molecular formula C6H12N2O4 . It has an average mass of 176.171 Da and a monoisotopic mass of 176.079712 Da . It is used in research and development .

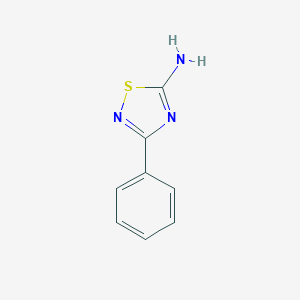

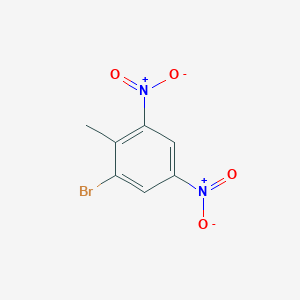

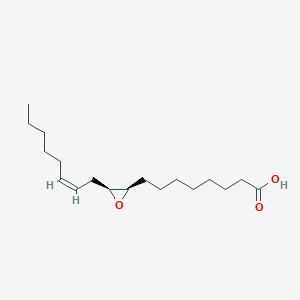

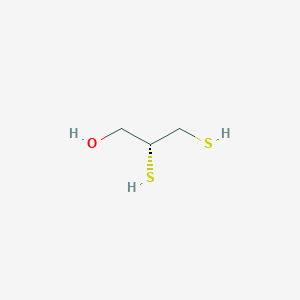

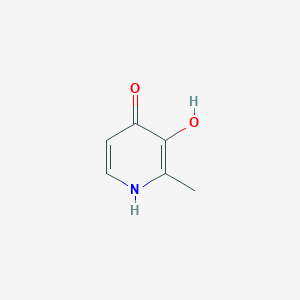

Molecular Structure Analysis

The molecular structure of 2,5-Diaminohexanedioic acid consists of 6 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . More detailed structural analysis may require advanced techniques such as NMR spectroscopy .Applications De Recherche Scientifique

Synthesis of Unsymmetrical Derivatives for Antibacterial Agents or Herbicides

Enantioselective syntheses of derivatives of 2,5-diaminohexanedioic acid may lead to selective antibacterial agents or herbicides. These derivatives include (2S, 6S)-2, 6-diaminoheptanedioic acid, among others, synthesized using the Schollkopf bislactim-ether methodology (Bold et al., 1992).

Bio-Based Production of Monomers and Polymers

Metabolic engineering strategies have been developed for bio-based production of monomers and polymers, including polyamide precursors like 1,6-diaminohexane and 2,5-diaminohexanedioic acid (Chung et al., 2015).

Synthesis of Chiral Polyhydroxy Polyamides

1,6-Diaminohexane and a 2-(S)-hydroxypentanedioic acid derivative were polycondensed to afford polyamides with defined regio and stereoregularity, demonstrating optical activity (Orgueira et al., 2001).

Spectral Studies and Analytical Applications for Cobalt(II) Determination

Schiff bases with 1,6-diaminohexane have been used for the spectrophotometric microdetermination of Co(II), highlighting the analytical applications of 2,5-diaminohexanedioic acid derivatives (Khedr et al., 2005).

Catalysis in Asymmetric Aldol Reactions

1,2-Diaminocyclohexane-hexanedioic acid has been shown to catalyze asymmetric aldol reactions efficiently, highlighting its potential in synthetic organic chemistry (Liu et al., 2012).

Enantioselective Fluorescent Recognition of Chiral Acids

Compounds based on cyclohexane-1,2-diamine exhibited highly enantioselective fluorescent responses toward alpha-hydroxycarboxylic acids and N-protected amino acids, suggesting applications in chiral recognition (Li et al., 2007).

Applications in Oxidation Reactions and Polymer Synthesis

Research has also explored its applications in oxidation reactions, polymer synthesis, and metabolic engineering for the production of various chemicals and materials (Ryabenkova et al., 2013).

Metabolic Engineering for Dicarboxylic Acids and Diamines Production

Metabolic engineering has been employed for the bio-based production of dicarboxylic acids and diamines, including 1,6-diaminohexane, as platform chemicals used in various industrial applications (Chae et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 2,5-Dichlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . While this does not directly apply to 2,5-Diaminohexanedioic acid, it’s important to handle all chemical compounds with appropriate safety measures.

Propriétés

IUPAC Name |

2,5-diaminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNKMGPJWOMQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325428 | |

| Record name | 2,5-diaminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Diaminohexanedioic acid | |

CAS RN |

1069-33-6 | |

| Record name | NSC506572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-diaminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

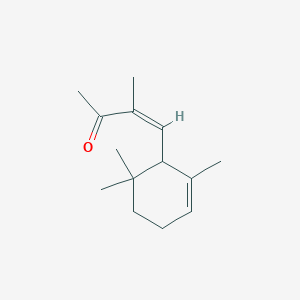

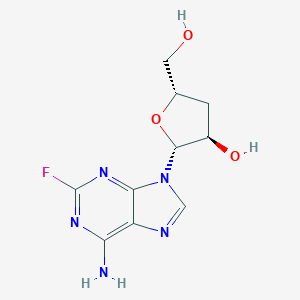

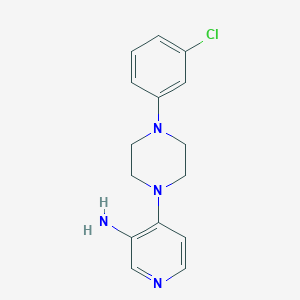

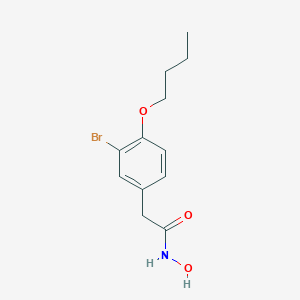

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.